4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol
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Overview
Description
4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H14ClNOS and a molecular weight of 279.79 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol typically involves the reaction of 4-chlorophenol with 4-(methylthio)aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenolic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol
- 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)aniline
- 4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)benzene
Uniqueness
4-Chloro-2-(((4-(methylthio)phenyl)amino)methyl)phenol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H14ClNOS |
---|---|
Molecular Weight |
279.8 g/mol |
IUPAC Name |
4-chloro-2-[(4-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C14H14ClNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3 |
InChI Key |
OBMIULWDQATLJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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